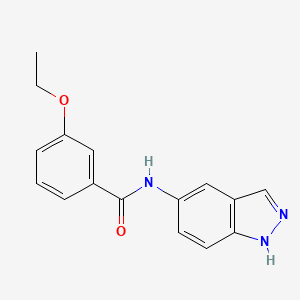![molecular formula C20H32ClNO3 B5396335 ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride, also known as DMXB-A, is a synthetic compound that is used in scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been found to have potential therapeutic applications in a variety of neurological disorders.
作用機序
Ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. These pathways are involved in a variety of cellular processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects in animal models. It can improve cognitive function, reduce inflammation, and protect against neurodegeneration. ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has also been shown to have analgesic effects and can reduce pain sensitivity in animal models.
実験室実験の利点と制限
Ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has several advantages for use in lab experiments. It is highly selective for the α7 nAChR and has a well-defined mechanism of action. It is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. It also has a relatively short half-life in the body, which can limit its effectiveness in some experiments.
将来の方向性
There are several potential future directions for research on ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride. One area of interest is the development of more potent and selective α7 nAChR agonists. Another area of interest is the investigation of the effects of ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride on other neurotransmitter systems, such as the glutamate and dopamine systems. Finally, there is a need for further research on the safety and efficacy of ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in human clinical trials.
合成法
Ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylphenol with butyl bromide, followed by the reaction of the resulting product with piperidine and ethyl chloroformate. The final product is obtained by reacting the intermediate with hydrochloric acid. The purity of the final product can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to have neuroprotective effects and can improve cognitive function in animal models of these diseases. ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
特性
IUPAC Name |
ethyl 1-[4-(2,3-dimethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.ClH/c1-4-23-20(22)18-10-13-21(14-11-18)12-5-6-15-24-19-9-7-8-16(2)17(19)3;/h7-9,18H,4-6,10-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXHBNBDFTZOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC(=C2C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)

![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)
![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5396338.png)
![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)